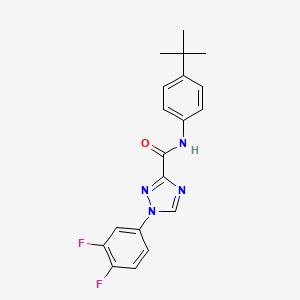
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide
Description
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a tert-butylphenyl group and a difluorophenyl group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H18F2N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O/c1-19(2,3)12-4-6-13(7-5-12)23-18(26)17-22-11-25(24-17)14-8-9-15(20)16(21)10-14/h4-11H,1-3H3,(H,23,26) |
InChI Key |
BNTMNUPBFIYQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylbenzene derivatives and suitable coupling reagents.
Introduction of the difluorophenyl group: This step may involve the use of difluorobenzene derivatives and appropriate reaction conditions to ensure selective substitution.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl groups play a crucial role in its binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-tert-butylphenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal agent with a similar structure.
Voriconazole: A triazole derivative used in the treatment of fungal infections.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the tert-butylphenyl and difluorophenyl groups, which can influence its chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


